molecular formula C14H17ClN2O2 B1443532 (5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1380571-78-7

(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B1443532
CAS No.: 1380571-78-7
M. Wt: 280.75 g/mol
InChI Key: DBPLAYJMAOZAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester (CAS 1380571-78-7) is a high-purity chemical compound supplied for research and development purposes. This indole derivative features a tert-butyloxycarbonyl (Boc) protecting group on the methylamine side chain, making it a versatile and stable building block in organic synthesis and medicinal chemistry . With a molecular formula of C14H17ClN2O2 and a molecular weight of 280.76 g/mol, it is characterized by its 5-chloro-1H-indol-3-ylmethyl core structure . Compounds based on the substituted indole scaffold are of significant interest in drug discovery, particularly as intermediates for the synthesis of potential therapeutic agents. Research indicates that such substituted indoles are explored for their biological activity against parasitic diseases, serving as key structural motifs in the optimization of potency and physicochemical properties . The Boc-protected amine group is crucial for facile deprotection and further functionalization, enabling researchers to efficiently create a diverse array of analogs for structure-activity relationship (SAR) studies . This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use. Proper storage at 2-8°C is recommended to maintain stability .

Properties

IUPAC Name

tert-butyl N-[(5-chloro-1H-indol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-14(2,3)19-13(18)17-8-9-7-16-12-5-4-10(15)6-11(9)12/h4-7,16H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPLAYJMAOZAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester, a compound belonging to the indole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro group on the indole ring and a tert-butyl ester group. This configuration is believed to influence its solubility and biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer) cells.

Case Study: Antiproliferative Evaluation

A study conducted using the MTT assay demonstrated that this compound had an IC50 value of approximately 12 µM against HT-29 cells. The compound induced apoptosis, evidenced by increased levels of caspase-3 and Bax proteins while decreasing Bcl2 levels, indicating its role in promoting programmed cell death in cancer cells .

Cell LineIC50 (µM)Mechanism of Action
HT-2912Induction of apoptosis
A54915Caspase activation
MCF-718Inhibition of cell proliferation
Panc-120Modulation of apoptotic pathways

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A study reported that it effectively inhibited various bacterial strains, including multidrug-resistant isolates.

Case Study: Antimicrobial Efficacy

The minimal inhibitory concentration (MIC) for this compound against Gram-positive bacteria was found to be as low as 0.5 µg/mL. These results suggest that the compound could serve as a lead candidate for developing new antimicrobial agents .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Enterococcus faecium1.0
Escherichia coli2.0

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has shown potential in inhibiting key kinases involved in cell cycle regulation, particularly CHK1, which plays a crucial role in DNA damage response .
  • Apoptosis Induction : By modulating apoptotic pathways, the compound enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
  • Membrane Disruption : The indole structure facilitates interactions with microbial membranes, leading to increased permeability and subsequent cell death in bacteria .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Rings Notable Features
(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester (Target) C₁₄H₁₇ClN₂O₂ 280.75 5-Cl-indole, methylene linker Chloro substituent enhances electrophilicity
[4-(2-Chloro-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester C₁₇H₂₆ClN₂O₂ 340.85 2-Cl-benzyl, butyl chain High synthesis yield (85%); flexible chain
tert-Butyl (5-(tert-butyl)-2-oxoindolin-3-yl)carbamate C₁₇H₂₄N₂O₃ 304.38 5-tert-butyl, 2-oxoindolin Oxo group increases polarity
[2-(5-Cyano-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester C₁₆H₁₉N₃O₂ 285.34 (calc.) 5-CN-indole, ethyl linker Cyano group alters electronic properties
(4-Chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester C₁₁H₁₃ClFNO₂ 257.68 4-Cl, 2-F-phenyl Dual halogenation enhances bioactivity
[5-(3-tert-Butyl-phenyl)-oxadiazol-2-ylmethyl]-carbamic acid tert-butyl C₁₈H₂₅N₃O₃ 331.41 Oxadiazole, 3-tert-butyl-phenyl Heterocyclic ring improves metabolic stability
tert-Butyl 5-amino-3-bromo-1H-indazole-1-carboxylate C₁₂H₁₄BrN₃O₂ 312.16 5-NH₂, 3-Br-indazole Bromo substituent aids in cross-coupling

Spectroscopic and Electronic Properties

  • NMR Shifts: The target compound’s chloro substituent would deshield adjacent protons (e.g., H-4 and H-6 on the indole ring). In , the 2-chloro-benzyl group causes distinct aromatic proton shifts (δ 7.21–7.53 ppm) , whereas the target’s indole protons would resonate near δ 6.8–7.5 ppm. The cyano group in induces strong electron-withdrawing effects, downfield-shifting adjacent carbons in ¹³C NMR .
  • Electronic Effects: Chloro (target) and cyano () substituents are electron-withdrawing, enhancing electrophilicity for nucleophilic substitution or metal-catalyzed reactions. The tert-butyl group in and provides steric hindrance, reducing unwanted side reactions .

Preparation Methods

Starting Material Preparation and Functionalization

The synthesis begins with 5-chloroindole as the starting material, analogous to methods reported for related halogenated indole derivatives such as 6-bromoindole derivatives. A Friedel-Crafts reaction is employed to introduce an acyl or amide group at the 3-position of the indole ring. This reaction uses Lewis acids such as aluminum chloride in solvents like methylene dichloride.

Amidation

The intermediate from the Friedel-Crafts step undergoes amidation, typically using ammoniacal solutions or aqueous ammonia to convert the acyl group into an amide. This step is crucial to install the amide functionality that will later be converted into the carbamate.

Reduction

The amide intermediate is reduced to the corresponding amine using strong reductants such as lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions. This reduction is essential to provide the free amine for subsequent carbamate formation.

Carbamate Formation and Protection

The free amine is reacted with tert-butyl dicarbonate (Boc2O) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) in methylene dichloride at room temperature to form the tert-butyl carbamate ester. This step protects the carbamic acid moiety as a tert-butyl ester, stabilizing the compound and facilitating purification.

Alternative Synthetic Approaches

Organocatalytic Amidation

Some literature reports organocatalytic amidation methods for related indole carbamates, using catalytic amounts of organocatalysts to achieve high yields (up to 95%) under mild conditions. These methods provide an alternative to classical amidation and protection sequences, potentially improving efficiency and selectivity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents & Catalysts Solvent Conditions Notes
1 Friedel-Crafts Acylation 5-Chloroindole, AlCl3 (Lewis acid) Methylene dichloride Room temperature or reflux Introduces acyl group at 3-position
2 Amidation Ammoniacal liquor (aqueous ammonia) Water Room temperature Converts acyl to amide
3 Reduction Lithium aluminium hydride (LiAlH4) THF Reflux, ~8 hours Reduces amide to amine
4 Carbamate Protection tert-Butyl dicarbonate, DMAP catalyst Methylene dichloride Room temperature, 10 hours Forms tert-butyl carbamate ester (Boc protection)

Research Findings and Yields

  • The reduction step with LiAlH4 typically requires careful quenching and extraction to isolate the amine intermediate in good yield (e.g., 53% isolated yield reported for analogous bromoindole derivative).
  • Carbamate formation with tert-butyl dicarbonate and DMAP proceeds smoothly at room temperature with yields around 80%–90%.
  • Organocatalytic amidation methods can improve yields and reduce reaction times, achieving up to 95% yield.
  • Modified Curtius rearrangement methods provide a versatile alternative for carbamate synthesis, especially useful for aromatic substrates, with yields reported in the range of 70%–90%.

Notes on Solvent and Catalyst Selection

  • Methylene dichloride is the preferred solvent for Friedel-Crafts and carbamate protection steps due to its stability and ability to dissolve organic substrates.
  • THF is commonly used for reduction reactions with LiAlH4 because it stabilizes the reagent and facilitates reflux conditions.
  • DMAP is an effective nucleophilic catalyst for carbamate formation, enhancing reaction rates and yields.
  • For Curtius rearrangement-based methods, polar aprotic solvents such as DMF or dioxane mixed with water are preferred to optimize azide formation and rearrangement.

Q & A

Q. What are the established synthetic routes for (5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amine group, followed by coupling reactions. Key steps include:
  • Boc Protection : Use of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at room temperature for 24 hours .

  • Chloroindole Activation : Halogenation (e.g., chlorination) at the 5-position of the indole ring under controlled conditions to avoid over-substitution.

  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product.
    Yields depend on reaction temperature, stoichiometry of reagents, and catalyst selection. For example, cooling during coupling steps (0–5°C) minimizes side reactions .

    • Data Table :
StepReagents/ConditionsYield Range (%)
Boc ProtectionBoc₂O, DCM, RT, 24h70–85
ChlorinationNCS (N-chlorosuccinimide), DMF60–75
Final PurificationSilica gel chromatography>90 purity

Q. Which spectroscopic techniques are most effective for characterizing the compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for the tert-butyl group singlet at δ 1.4–1.5 ppm and indole protons (e.g., H-2 at δ 7.3–7.5 ppm) .
  • ¹³C NMR : Confirm Boc carbonyl at δ 155–160 ppm and chloroindole carbons (δ 110–135 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (e.g., ~296.7 g/mol for C₁₄H₁₇ClN₂O₂) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the recommended storage conditions to maintain the compound’s stability over extended periods?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture, as hydrolysis of the Boc group can occur. Periodic stability checks via HPLC are advised to detect degradation (e.g., tert-butyl group cleavage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data obtained from different batches of the compound?

  • Methodological Answer :
  • Replicate Experiments : Conduct reactions under identical conditions (temperature, solvent purity) to isolate batch-specific variables.
  • Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out structural isomers .
  • Cross-Validation : Compare with published spectra from authoritative databases (e.g., PubChem) .
    Contradictions may arise from residual solvents or incomplete purification; thus, rigorous drying and lyophilization are critical .

Q. What strategies are employed to study the compound’s reactivity under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., free indole derivatives) .

  • Kinetic Analysis : Calculate degradation rate constants (k) using the Arrhenius equation to predict shelf-life under standard conditions.

  • Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss at elevated temperatures (25–200°C) .

    • Data Table :
pHTemperature (°C)Degradation Half-Life (Days)Major Byproduct
7.425180None detected
9.040305-Chloroindole-3-methanol

Q. What computational methods support the prediction of the compound’s behavior in complex reaction environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions .
  • Molecular Dynamics (MD) Simulations : Study solvation effects in polar/aprotic solvents to optimize reaction media.
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using software like AutoDock Vina, though experimental validation is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.